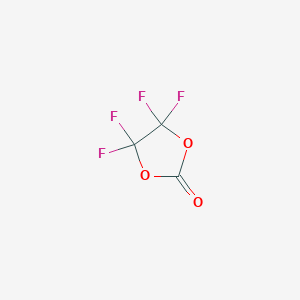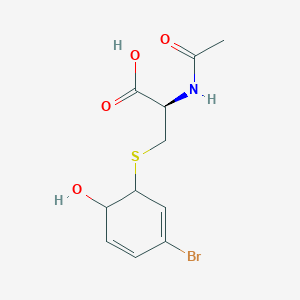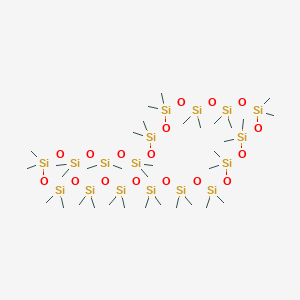
Cycloheptadecasiloxane, tetratriacontamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptadecasiloxane, tetratriacontamethyl- (CTM) is a cyclic siloxane compound with the chemical formula (C37H82O7Si7)n. It is a member of the family of compounds known as cyclic siloxanes, which have a wide range of applications in the fields of materials science, electronics, and biomedicine. In
Wissenschaftliche Forschungsanwendungen
Cycloheptadecasiloxane, tetratriacontamethyl- has been extensively studied for its potential applications in various fields of scientific research. In materials science, Cycloheptadecasiloxane, tetratriacontamethyl- has been used as a precursor for the synthesis of functionalized siloxane polymers, which have applications in the development of advanced materials such as coatings, adhesives, and composites. In electronics, Cycloheptadecasiloxane, tetratriacontamethyl- has been investigated for its potential use as a dielectric material in the fabrication of microelectronic devices such as transistors and capacitors. In biomedicine, Cycloheptadecasiloxane, tetratriacontamethyl- has been studied for its potential use as a drug delivery system, due to its ability to encapsulate and release various types of drugs.
Wirkmechanismus
The mechanism of action of Cycloheptadecasiloxane, tetratriacontamethyl- is not fully understood, but it is believed to involve the formation of stable complexes with various types of molecules, including drugs, proteins, and nucleic acids. These complexes can then be transported across cell membranes and into cells, where they can exert their effects. Cycloheptadecasiloxane, tetratriacontamethyl- has also been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Biochemische Und Physiologische Effekte
Cycloheptadecasiloxane, tetratriacontamethyl- has been shown to have a wide range of biochemical and physiological effects, depending on the specific application. In materials science, Cycloheptadecasiloxane, tetratriacontamethyl- has been used to improve the mechanical and thermal properties of polymers, while in electronics, it has been used to improve the dielectric properties of insulators. In biomedicine, Cycloheptadecasiloxane, tetratriacontamethyl- has been shown to enhance the bioavailability and efficacy of various drugs, as well as to reduce their toxicity. Cycloheptadecasiloxane, tetratriacontamethyl- has also been shown to have anti-inflammatory and anti-cancer properties, although further research is needed to fully understand these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cycloheptadecasiloxane, tetratriacontamethyl- is its versatility, as it can be used in a wide range of applications in materials science, electronics, and biomedicine. Cycloheptadecasiloxane, tetratriacontamethyl- is also relatively easy to synthesize and purify, which makes it a cost-effective option for many research laboratories. However, one of the main limitations of Cycloheptadecasiloxane, tetratriacontamethyl- is its potential toxicity, which can pose a risk to researchers who handle it. In addition, Cycloheptadecasiloxane, tetratriacontamethyl- is not always stable under certain conditions, which can limit its usefulness in certain applications.
Zukünftige Richtungen
There are many potential future directions for the research and development of Cycloheptadecasiloxane, tetratriacontamethyl-. In materials science, Cycloheptadecasiloxane, tetratriacontamethyl- could be used to develop new types of functionalized polymers with improved properties such as biocompatibility and mechanical strength. In electronics, Cycloheptadecasiloxane, tetratriacontamethyl- could be used to develop new types of microelectronic devices with improved performance and reliability. In biomedicine, Cycloheptadecasiloxane, tetratriacontamethyl- could be further investigated for its potential use in drug delivery and cancer therapy. Overall, the potential applications of Cycloheptadecasiloxane, tetratriacontamethyl- are vast and varied, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of Cycloheptadecasiloxane, tetratriacontamethyl- involves the reaction of trichlorosilane (SiHCl3) with a mixture of methyltrichlorosilane (MeSiCl3) and dimethyldichlorosilane (Me2SiCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction produces a mixture of cyclic siloxanes, including Cycloheptadecasiloxane, tetratriacontamethyl-, which can be separated and purified using various methods such as distillation, chromatography, and crystallization.
Eigenschaften
CAS-Nummer |
150026-96-3 |
|---|---|
Produktname |
Cycloheptadecasiloxane, tetratriacontamethyl- |
Molekularformel |
C34H102O17Si17 |
Molekulargewicht |
1260.6 g/mol |
IUPAC-Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24,26,26,28,28,30,30,32,32,34,34-tetratriacontamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33-heptadecaoxa-2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34-heptadecasilacyclotetratriacontane |
InChI |
InChI=1S/C34H102O17Si17/c1-52(2)35-53(3,4)37-55(7,8)39-57(11,12)41-59(15,16)43-61(19,20)45-63(23,24)47-65(27,28)49-67(31,32)51-68(33,34)50-66(29,30)48-64(25,26)46-62(21,22)44-60(17,18)42-58(13,14)40-56(9,10)38-54(5,6)36-52/h1-34H3 |
InChI-Schlüssel |
QKOWOBLRWSNMKS-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Kanonische SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Synonyme |
TETRATRIACONTAMETHYLCYCLOHEPTADECASILOXANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



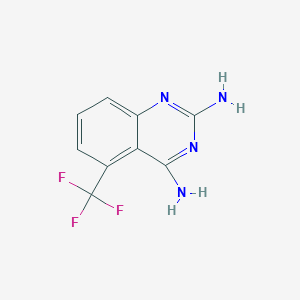
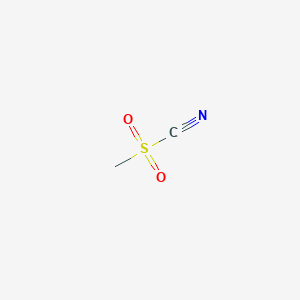
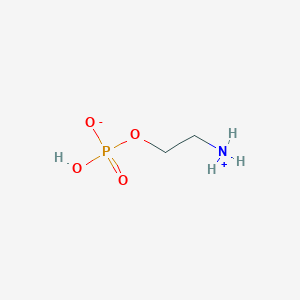
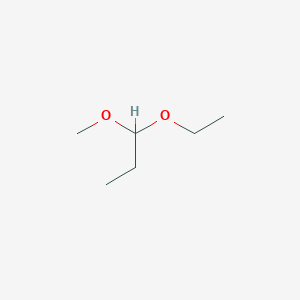
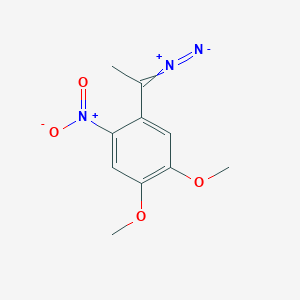
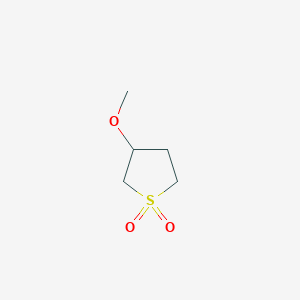
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI)](/img/structure/B141374.png)
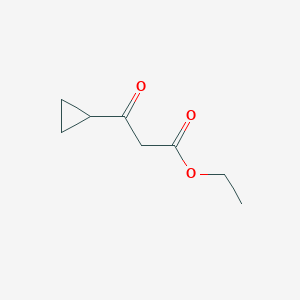
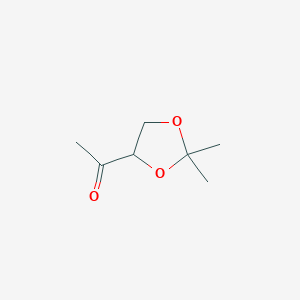
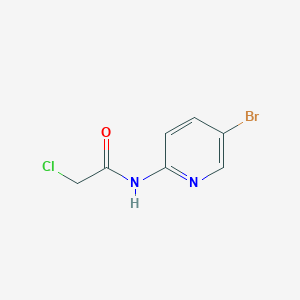
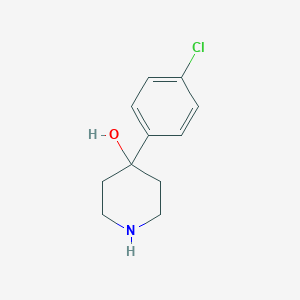
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B141387.png)
